molecular formula C17H11B B3181253 5-Bromo-7h-benzo[c]fluorene CAS No. 64356-27-0

5-Bromo-7h-benzo[c]fluorene

Cat. No.: B3181253
CAS No.: 64356-27-0
M. Wt: 295.2 g/mol
InChI Key: ACSJFPRXBBMGSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-7h-benzo[c]fluorene is a polycyclic aromatic hydrocarbon (PAH) with a bromine atom attached to the 5th position of the benzo[c]fluorene structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7h-benzo[c]fluorene typically involves the bromination of benzo[c]fluorene. One common method starts with 1-bromonaphthalene as the raw material. The synthetic process includes the following steps :

    Synthesis of 2-(1-naphthalenyl)benzaldehyde: Using a catalyst such as Pd(dppf)Cl2 at 40°C for 2 hours, achieving a yield of 96.8%.

    Synthesis of 7-methyl-7H-benzo[c]fluorene: Using Amberlyst 15 ion-exchange resin at 110°C for 4 hours, achieving a yield of 95.4%.

    Synthesis of 7,7-dimethyl-7H-benzo[c]fluorene: Using methyl 4-methylbenzenesulfinate at 40°C, achieving a yield of 91.0%.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7h-benzo[c]fluorene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of hydrogenated derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under controlled conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce quinones or other oxidized forms .

Scientific Research Applications

5-Bromo-7h-benzo[c]fluorene has diverse applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Incorporated into polymers and other materials to enhance their properties.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.

    Environmental Studies: Studied for its role as a pollutant and its effects on the environment .

Mechanism of Action

The mechanism of action of 5-Bromo-7h-benzo[c]fluorene involves its interaction with biological molecules. It can form DNA adducts, leading to mutagenic and potentially carcinogenic effects. The compound is metabolized by cytochrome P450 enzymes, particularly CYP1A1, to form reactive intermediates that bind to DNA .

Comparison with Similar Compounds

Similar Compounds

    Benzo[c]fluorene: The parent compound without the bromine atom.

    5-Bromo-7,7-dimethyl-7H-benzo[c]fluorene: A derivative with additional methyl groups.

    7H-Benzo[c]fluorene: Another isomer with a different substitution pattern.

Properties

IUPAC Name

5-bromo-7H-benzo[c]fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Br/c18-16-10-12-9-11-5-1-2-6-13(11)17(12)15-8-4-3-7-14(15)16/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSJFPRXBBMGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C4=CC=CC=C43)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-7h-benzo[c]fluorene
Reactant of Route 2
Reactant of Route 2
5-Bromo-7h-benzo[c]fluorene
Reactant of Route 3
5-Bromo-7h-benzo[c]fluorene
Reactant of Route 4
5-Bromo-7h-benzo[c]fluorene
Reactant of Route 5
5-Bromo-7h-benzo[c]fluorene
Reactant of Route 6
Reactant of Route 6
5-Bromo-7h-benzo[c]fluorene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.